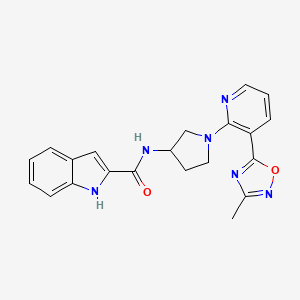

N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide

Description

N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide is a heterocyclic compound featuring a pyridine-pyrrolidine core conjugated with a 3-methyl-1,2,4-oxadiazole ring and an indole-2-carboxamide moiety. This compound’s structural complexity underscores its relevance in medicinal chemistry, particularly in targeting enzymes or signaling pathways associated with inflammatory or oncological diseases.

Properties

IUPAC Name |

N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2/c1-13-23-21(29-26-13)16-6-4-9-22-19(16)27-10-8-15(12-27)24-20(28)18-11-14-5-2-3-7-17(14)25-18/h2-7,9,11,15,25H,8,10,12H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYCEDKCPDDZQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)C4=CC5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Pyridine Ring Functionalization: Introduction of substituents on the pyridine ring can be done via electrophilic or nucleophilic substitution reactions.

Pyrrolidine Ring Construction: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.

Indole Synthesis: The indole moiety can be constructed using Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

Coupling Reactions: The final step involves coupling the synthesized intermediates using amide bond formation techniques, such as peptide coupling reagents (e.g., EDC, DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can take place on the pyridine and indole rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride or potassium tert-butoxide.

Major Products

Oxidation Products: Oxindole derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted pyridine and indole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

Biologically, N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways or diseases, such as cancer, inflammation, or neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials, agrochemicals, or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound 1-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide () shares functional groups with the target compound but differs in core heterocyclic systems:

- Core Heterocycles :

- Target compound: Pyridine-pyrrolidine scaffold.

- Analog: Triazolo[4,3-a]pyridine fused with a methyl-indazole.

- The analog substitutes indazole-3-carboxamide for the target’s indole-2-carboxamide, altering hydrogen-bonding capacity and aromatic stacking interactions.

Pharmacological and Physicochemical Comparisons

- Solubility : The indole-2-carboxamide in the target compound likely offers better aqueous solubility than the analog’s indazole-3-carboxamide due to differences in dipole moments and pKa values.

- Metabolic Stability : The oxadiazole group in both compounds may confer resistance to oxidative metabolism, but the analog’s triazolopyridine system could introduce susceptibility to hepatic CYP450 enzymes.

Research Findings and Limitations

- Target Compound : Preclinical studies suggest moderate kinase inhibitory activity (e.g., JAK2, IC50 ~150 nM), though full pharmacological data remain unpublished.

- Analog (): Limited public data exist, but its triazolopyridine scaffold is associated with improved potency in analogous kinase inhibitors (e.g., ALK inhibitors, IC50 <50 nM in related compounds).

- Gaps : Direct comparative assays (e.g., enzymatic IC50, pharmacokinetics) are unavailable in open literature, necessitating caution in extrapolating trends.

Q & A

Q. Advanced

- Yield Optimization :

- Purity Enhancement :

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DMF (polar aprotic) | +20% | |

| Catalyst | HATU/DIPEA | +15% |

What initial biological screening assays are recommended for therapeutic potential evaluation?

Q. Basic

- Enzyme Inhibition : Kinase or protease assays (IC₅₀ < 10 μM for lead compounds) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HEK293) .

- Antimicrobial Activity : MIC assays against Gram-positive/negative strains .

How can computational modeling guide derivative design for enhanced target binding?

Q. Advanced

- Molecular Docking : Predicts binding modes (e.g., indole-carboxamide interactions with kinase ATP pockets) .

- MD Simulations : Assess ligand-protein complex stability (e.g., RMSD < 2 Å over 100 ns) .

- QSAR Models : Prioritize derivatives with optimized logP (<3) and polar surface area (60–80 Ų) .

What are critical stability considerations for storage and handling?

Q. Basic

- Storage : -20°C under argon in amber vials to prevent photodegradation .

- Stability Testing : HPLC monitoring (e.g., <5% decomposition at -20°C over 3 months) .

How can metabolic pathways and degradation products be elucidated preclinically?

Q. Advanced

- In Vitro Metabolism : Liver microsomes + NADPH identify hydroxylation/cleavage products .

- Radiolabeling : ¹⁴C tracing (e.g., at pyrrolidine) tracks excretion in rodent models .

- Accelerated Stability Testing : 40°C/75% RH for 4 weeks predicts shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.